1-Azido-2-bromo-3-fluorobenzene
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Overview
Description
1-Azido-2-bromo-3-fluorobenzene is a halogenated aromatic compound. It is characterized by the presence of an azido group (-N₃), a bromine atom, and a fluorine atom attached to a benzene ring. This compound is widely used in various fields, including medical research, environmental research, and industrial applications.
Mechanism of Action
Target of Action
Compounds like 1-Azido-2-bromo-3-fluorobenzene often target the benzylic position of aromatic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring, which can undergo various reactions due to its unique chemical properties .
Mode of Action
The compound can participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation . For example, in a free radical reaction, the bromine atom could be replaced by another group .
Biochemical Pathways
These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile .
Result of Action
The result of the compound’s action would depend on the specific reaction it undergoes and the conditions under which the reaction occurs. For example, in a substitution reaction, the bromine atom could be replaced by another group, resulting in a new compound .
Preparation Methods
The synthesis of 1-Azido-2-bromo-3-fluorobenzene typically involves the following steps:
Diazotization: The starting material, 2-bromo-3-fluoroaniline, is diazotized using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.
Azidation: The diazonium salt is then treated with sodium azide to introduce the azido group, resulting in the formation of this compound.
Industrial production methods may involve continuous flow processes to ensure safety and efficiency, particularly when handling azides, which can be highly reactive and potentially explosive .
Chemical Reactions Analysis
1-Azido-2-bromo-3-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Coupling Reactions: The bromine atom can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and reducing agents for azide reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Azido-2-bromo-3-fluorobenzene is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Medicine: It is used in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-Azido-2-bromo-3-fluorobenzene can be compared with other halogenated aromatic compounds, such as:
Fluorobenzene: Lacks the azido and bromo groups, making it less reactive in certain chemical transformations.
Bromobenzene: Lacks the azido and fluorine groups, limiting its use in bioorthogonal chemistry and certain coupling reactions.
Chlorobenzene: Similar to bromobenzene but with a chlorine atom instead of bromine, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
1-azido-2-bromo-3-fluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFN3/c7-6-4(8)2-1-3-5(6)10-11-9/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMLUEGKIBNPFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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